molecular formula C15H16N2O B3978425 3-phenyl-N-(pyridin-4-yl)butanamide

3-phenyl-N-(pyridin-4-yl)butanamide

Cat. No.: B3978425
M. Wt: 240.30 g/mol
InChI Key: VUPPWOJQLPSRPQ-UHFFFAOYSA-N
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Description

3-Phenyl-N-(pyridin-4-yl)butanamide is a tertiary amide featuring a phenyl-substituted butanamide backbone linked to a pyridin-4-ylamine group.

Properties

IUPAC Name

3-phenyl-N-pyridin-4-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-12(13-5-3-2-4-6-13)11-15(18)17-14-7-9-16-10-8-14/h2-10,12H,11H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPPWOJQLPSRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=NC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(pyridin-4-yl)butanamide typically involves the reaction of 3-phenylbutanoic acid with pyridin-4-ylamine. The reaction is carried out under specific conditions to ensure the formation of the desired amide bond. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(pyridin-4-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-phenyl-N-(pyridin-4-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-phenyl-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets. One known target is lanosterol 14-alpha demethylase, an enzyme critical for ergosterol biosynthesis in fungi. The compound inhibits this enzyme, leading to the disruption of cell membrane synthesis and ultimately causing cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-phenyl-N-(pyridin-4-yl)butanamide with structurally analogous compounds, focusing on molecular properties, synthesis, and functional characteristics.

Structural Analogues and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups Reference
3-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]butanamide C₁₇H₁₇N₅O 307.35 N/A N/A Butanamide, pyridinyl, pyrimidinyl
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide C₂₀H₁₈N₂O 302.37 N/A N/A Benzamide, pyridinylmethyl
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Variable 466–545 268–287 67–81 Chloropyridinyl, substituted phenyl
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 N/A 76 Pentanamide, isoindolinone, sulfamoyl

Key Observations :

  • Substituent Effects : The presence of a pyridinyl group (as in and ) enhances hydrogen-bonding capacity compared to purely aliphatic or phenyl-substituted amides. Chlorine substituents (e.g., in ) increase molecular weight and melting points due to enhanced intermolecular interactions.
  • Synthetic Yields : Yields for pyridinyl-linked amides (e.g., 67–81% in ) are comparable to those of sulfamoyl-containing analogs (76% in ), suggesting robust synthetic routes for such scaffolds.
  • Thermal Stability : Higher melting points (268–287°C in ) are observed in halogenated or sulfonamide-containing derivatives, whereas simpler amides (e.g., ) lack reported thermal data.
Spectroscopic and Analytical Comparisons
  • ¹H NMR : Pyridinyl protons typically resonate at δ 7.2–8.8 ppm, as seen in analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (δ 8.87 ppm for pyridin-3-yl protons ). Amide protons (N–H) in butanamide derivatives appear at δ 6.5–7.5 ppm, depending on substitution .
  • IR Spectroscopy : Strong carbonyl (C=O) stretches near 1650–1700 cm⁻¹ are characteristic of amides, while pyridinyl C–N stretches occur at 1550–1600 cm⁻¹ .
  • Elemental Analysis : Carbon content in pyridinyl amides ranges from 58–73% (e.g., 60.95–73.08% in ), aligning with theoretical values for aromatic-rich structures.

Research Implications and Limitations

  • Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound is absent in the provided evidence, necessitating further studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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